(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound characterized by a naphthalene ring system with a hydroxyl group attached to an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene ring system.
Hydrogenation: The naphthalene ring undergoes partial hydrogenation to form the tetrahydronaphthalene derivative.
Functionalization: The tetrahydronaphthalene derivative is then functionalized to introduce the ethan-1-ol side chain. This step may involve the use of reagents such as Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(naphthalen-2-yl)ethan-1-ol: A compound with a similar structure but lacking the tetrahydro modification.
2-(naphthalen-2-yl)ethanol: A compound with the hydroxyl group attached to a different position on the naphthalene ring.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIKACKOJSLBZ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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